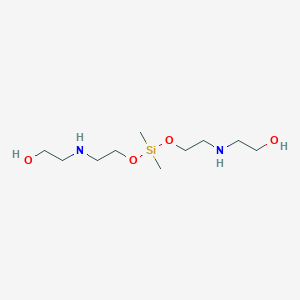
7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol is a complex organosilicon compound It is characterized by the presence of silicon, oxygen, nitrogen, and carbon atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol typically involves the reaction of organosilicon precursors with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol involves its interaction with molecular targets through various pathways. The compound can form bonds with other molecules, leading to changes in their structure and function. These interactions are mediated by the compound’s functional groups and the specific conditions under which it is used.
Comparación Con Compuestos Similares
Similar Compounds
- 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene
Uniqueness
7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol is unique due to its specific combination of silicon, oxygen, nitrogen, and carbon atoms, which imparts distinct chemical properties
Propiedades
Número CAS |
89865-12-3 |
|---|---|
Fórmula molecular |
C10H26N2O4Si |
Peso molecular |
266.41 g/mol |
Nombre IUPAC |
2-[2-[2-(2-hydroxyethylamino)ethoxy-dimethylsilyl]oxyethylamino]ethanol |
InChI |
InChI=1S/C10H26N2O4Si/c1-17(2,15-9-5-11-3-7-13)16-10-6-12-4-8-14/h11-14H,3-10H2,1-2H3 |
Clave InChI |
JSNGCKMXULFNBJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(OCCNCCO)OCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


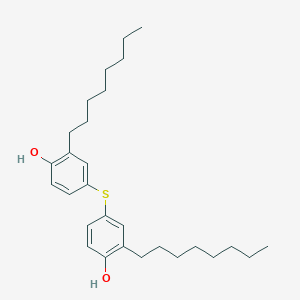

![1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid](/img/structure/B14372772.png)


![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
![Spiro[3.4]octane-2-carbonyl chloride](/img/structure/B14372790.png)
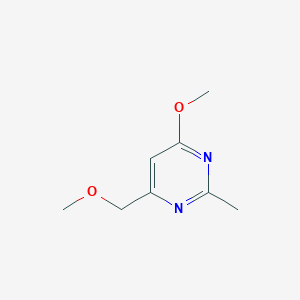
![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)

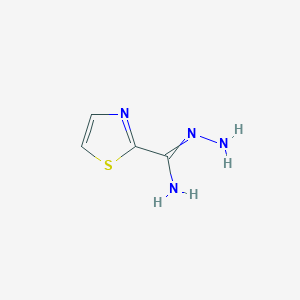
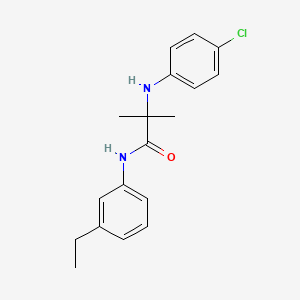
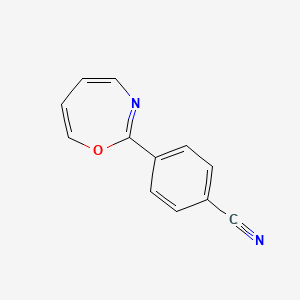
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
